1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid 1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1256643-50-1
VCID: VC0036233
InChI: InChI=1S/C10H15N3O2/c1-6(2)13-8-3-4-11-5-7(8)9(12-13)10(14)15/h6,11H,3-5H2,1-2H3,(H,14,15)
SMILES: CC(C)N1C2=C(CNCC2)C(=N1)C(=O)O
Molecular Formula: C10H15N3O2
Molecular Weight: 209.249

1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

CAS No.: 1256643-50-1

Cat. No.: VC0036233

Molecular Formula: C10H15N3O2

Molecular Weight: 209.249

* For research use only. Not for human or veterinary use.

1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid - 1256643-50-1

Specification

CAS No. 1256643-50-1
Molecular Formula C10H15N3O2
Molecular Weight 209.249
IUPAC Name 1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C10H15N3O2/c1-6(2)13-8-3-4-11-5-7(8)9(12-13)10(14)15/h6,11H,3-5H2,1-2H3,(H,14,15)
Standard InChI Key FIVYOYKXMCXQOV-UHFFFAOYSA-N
SMILES CC(C)N1C2=C(CNCC2)C(=N1)C(=O)O

Introduction

Structural Characteristics and Chemical Identity

The compound 1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid belongs to a class of nitrogen-containing heterocycles characterized by a fused bicyclic system. The core structure consists of a pyrazole ring fused with a tetrahydropyridine ring in a [4,3-c] orientation, creating a unique three-dimensional scaffold. The compound features several key structural elements: an isopropyl group at the N1 position of the pyrazole ring, a carboxylic acid moiety at the C3 position, and a fully reduced (tetrahydro) pyridine component. The systematic arrangement of these functional groups contributes to the compound's distinct chemical behavior and potential biological interactions.

The molecular structure can be further understood by examining its component parts. The pyrazole portion contains two nitrogen atoms in a five-membered ring, with one nitrogen bearing the isopropyl substituent. The tetrahydropyridine portion contains a nitrogen atom in a six-membered saturated ring, providing an additional basic center. The carboxylic acid group extends from the C3 position of the pyrazole ring, offering sites for hydrogen bonding and further chemical modifications .

Chemical and Physical Properties

Based on structural analysis and comparison with related compounds, 1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is estimated to have a molecular formula of C10H15N3O2 and a molecular weight of approximately 209 g/mol. This estimation derives from adding the isopropyl group (C3H7) to the closely related compound 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, which has a molecular formula of C7H9N3O2 and a molecular weight of 167.17 g/mol .

Table 1 presents the predicted physicochemical properties of 1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid:

PropertyPredicted ValueBasis for Prediction
Molecular Weight~209 g/molCalculated from molecular formula C10H15N3O2
LogP~1.5-2.5Estimated based on similar heterocyclic compounds
Hydrogen Bond Donors2NH of pyrazole and OH of carboxylic acid
Hydrogen Bond Acceptors5N atoms (3) and O atoms (2)
Rotatable Bonds2-3Isopropyl group and carboxylic acid
pKa (carboxylic acid)~3.5-4.5Typical range for aromatic carboxylic acids

These properties suggest that the compound possesses moderate lipophilicity and substantial hydrogen-bonding capacity, characteristics that would influence its solubility, membrane permeability, and potential interactions with biological targets .

Comparison with Related Compounds

The structural features of 1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid can be better understood through comparison with related compounds documented in scientific literature. Table 2 provides a comparative analysis of the compound with structurally similar derivatives:

CompoundCore StructureN1 SubstituentC3 SubstituentOther FeaturesMolecular FormulaMolecular Weight (g/mol)
1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acidPyrazolo[4,3-c]pyridineIsopropylCarboxylic acidTetrahydro pyridine ringC10H15N3O2 (estimated)~209 (estimated)
4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acidPyrazolo[4,3-c]pyridineHCarboxylic acidTetrahydro pyridine ringC7H9N3O2167.17
1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid,4,5,6,7-tetrahydro-1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-Pyrazolo[3,4-c]pyridine4-MethoxyphenylCarboxylic acidMultiple additional substituentsC25H24N4O5460.5

The closely related compound 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid differs primarily in the absence of the isopropyl group at the N1 position . Another related compound, 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid,4,5,6,7-tetrahydro-1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-, features a different fusion pattern ([3,4-c] vs. [4,3-c]) and more complex substitution pattern . The comparison highlights the structural versatility of the pyrazolo-pyridine scaffold and how specific substitutions can significantly alter the molecular properties.

Chemical Reactivity

The chemical reactivity of 1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is largely determined by its functional groups and electronic structure. The presence of multiple reactive sites enables diverse chemical transformations, making the compound valuable for synthetic chemistry applications.

Carboxylic Acid Reactivity

The carboxylic acid group at the C3 position of the pyrazole ring represents a primary site of reactivity. This functional group can participate in numerous chemical transformations including:

  • Esterification with alcohols to form corresponding esters under acidic catalysis or activating conditions

  • Amide formation with primary or secondary amines

  • Decarboxylation under thermal conditions or in the presence of appropriate catalysts

  • Salt formation with bases, enhancing water solubility

  • Reduction to primary alcohols or aldehydes with appropriate reducing agents

Heterocyclic Ring Reactivity

The pyrazole and tetrahydropyridine rings provide additional sites for chemical reactions:

  • The nitrogen atoms can function as nucleophiles in alkylation or acylation reactions

  • The partially saturated pyridine ring may undergo oxidation to introduce unsaturation

  • The heterocyclic system may participate in coordination with metal ions through the nitrogen atoms

  • The N-H bond of the pyrazole (if present) can engage in hydrogen bonding or be deprotonated under basic conditions

The isopropyl group, while relatively unreactive, influences the steric environment around the N1 position, potentially affecting the accessibility and reactivity of neighboring functional groups.

Analytical Characterization

Comprehensive characterization of 1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid would typically employ multiple complementary analytical techniques. Table 3 outlines the expected analytical signals that would facilitate identification and structural confirmation of this compound:

TechniqueExpected SignalsNotes
1H NMRδ ~1.2-1.5 ppm (d, 6H, CH3)Isopropyl methyl groups
δ ~3.0-4.5 ppm (m, 7H)CH of isopropyl and CH2 of tetrahydropyridine
δ ~8.0-9.0 ppm (s, 1H)NH of pyridine
δ ~10.0-13.0 ppm (s, 1H)COOH
13C NMRδ ~20-25 ppmCH3 of isopropyl
δ ~25-30 ppmCH2 of tetrahydropyridine
δ ~45-50 ppmCH of isopropyl
δ ~110-140 ppmAromatic carbons
δ ~160-170 ppmCOOH
IR~3300-2500 cm-1O-H stretch of COOH
~1700-1725 cm-1C=O stretch of COOH
~3000-2850 cm-1C-H stretches
~1600-1400 cm-1Aromatic C=C and C=N stretches
Mass Spectrometrym/z ~209Molecular ion [M]+
m/z ~164[M-COOH]+
m/z ~144[M-isopropyl]+

These analytical approaches would provide complementary structural information, enabling confirmation of the compound's identity and assessment of its purity .

CompoundSupplierProduct NumberPackage SizePrice (USD)
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acidSigma-AldrichCBR017921g$305
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acidTRCT89027350mg$65
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acidTRCT890273100mg$90
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochlorideMatrix Scientific060582500mg$394
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylicacidhydrochlorideAK Scientific3565AF500mg$581

The commercial availability of these related compounds suggests potential synthetic accessibility of 1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid through chemical modification of the non-substituted analogs .

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